molecular formula C14H13ClN2O2 B13496906 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13496906
M. Wt: 276.72 g/mol
InChI Key: UJSIFKKGOHHRTB-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring, a chlorophenyl group, and a cyclopropylmethyl group

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(cyclopropylmethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C14H13ClN2O2/c15-11-5-3-10(4-6-11)13-12(14(18)19)8-17(16-13)7-9-1-2-9/h3-6,8-9H,1-2,7H2,(H,18,19)

InChI Key

UJSIFKKGOHHRTB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a 4-chlorophenyl group.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the cyclopropylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: Lacks the cyclopropylmethyl group.

    1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid: Lacks the chlorophenyl group.

    3-(4-methylphenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid: Substitutes the chlorine atom with a methyl group.

Uniqueness

3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of the chlorophenyl and cyclopropylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is characterized by its unique pyrazole structure, which is known for diverse biological activities. The synthesis typically involves the alkylation of 1H-pyrazole-4-carboxylic acid derivatives, followed by hydrolysis to yield the desired carboxylic acid form.

Synthesis Overview

  • Step 1: Preparation of pyrazole derivatives through reaction with aryl bromides.
  • Step 2: Alkylation at the N-1 position using cyclopropylmethyl bromide.
  • Step 3: Hydrolysis to convert esters into carboxylic acids.

This method has been documented in various studies, emphasizing the importance of substituent groups on the pyrazole ring in influencing biological activity .

In Vitro Studies

Research indicates that 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors.

Enzyme Inhibition

  • Phosphodiesterase (PDE) Inhibition: The compound has shown potential as a selective inhibitor of phosphodiesterase isoforms, particularly PDE4D, which is involved in inflammatory responses. The IC50 values for PDE4D inhibition range from 0.39 µM to 0.7 µM, demonstrating its potency compared to other known inhibitors .

Antitumor Activity

  • Cancer Cell Lines: In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, including MDA-MB-231 and BT-549. The mechanism appears to involve disruption of cell cycle-related proteins, leading to inhibited proliferation of tumor cells .

In Vivo Studies

Animal model studies have further validated the compound's therapeutic potential. For instance, in guinea pig models:

  • Bronchial Eosinophilia Reduction: The compound effectively reduced bronchial eosinophilia and airway hyperactivity, suggesting its utility in treating asthma and other inflammatory lung conditions .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Airway Inflammation: A study demonstrated that treatment with the compound significantly reduced inflammation markers in lung tissues exposed to allergens.
  • Antitumor Efficacy: Another study showed that administration in xenograft models resulted in reduced tumor growth rates compared to controls.

The biological activity of 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid can be attributed to several mechanisms:

  • Hydrogen Bonding: Interactions with specific amino acid residues in target proteins enhance binding affinity and specificity.
  • Inhibition of Pro-inflammatory Cytokines: The compound inhibits the release of cytokines such as TNF-α and IL-4, which are crucial in mediating inflammatory responses .

Table: Summary of Biological Activities

Activity TypeTargetIC50 ValueReference
PDE4D InhibitionPDE4D0.39 µM
Antitumor ActivityMDA-MB-231Not specified
Anti-inflammatoryLung TissueNot specified

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